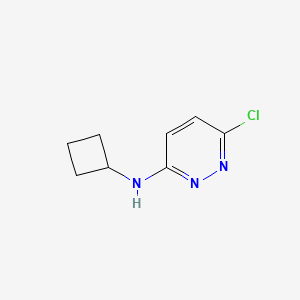![molecular formula C8H7N3 B13106300 4-Methylpyrido[2,3-d]pyrimidine CAS No. 28732-71-0](/img/structure/B13106300.png)
4-Methylpyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methyl group attached at the 4-position. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrido[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the condensation of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil with arylaldehydes and malononitrile. This reaction is typically catalyzed by nanocrystalline magnesium oxide in water at 80°C . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. The use of green solvents and catalysts, such as nanocrystalline magnesium oxide, is preferred to minimize environmental impact and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted pyridopyrimidines .
Applications De Recherche Scientifique
4-Methylpyrido[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor targeting members of the HER family, which are involved in cell signaling pathways related to cancer progression . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by inhibiting key enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Comparison
4-Methylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern and biological activity profile. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine . Additionally, its broad spectrum of activities, including anticancer and antibacterial properties, makes it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
28732-71-0 |
|---|---|
Formule moléculaire |
C8H7N3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
4-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7N3/c1-6-7-3-2-4-9-8(7)11-5-10-6/h2-5H,1H3 |
Clé InChI |
YYQNPTVEZIUEDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=NC2=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



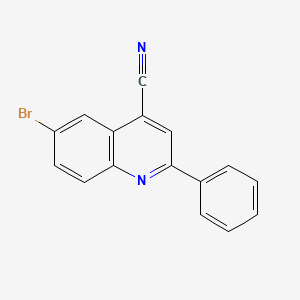
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)

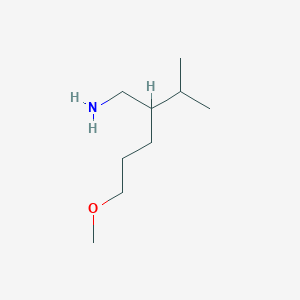
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
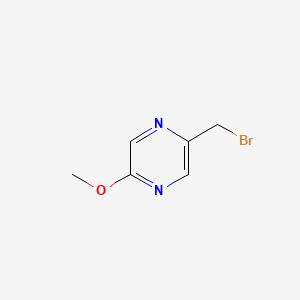
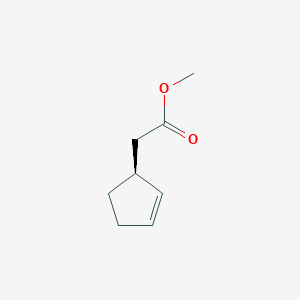
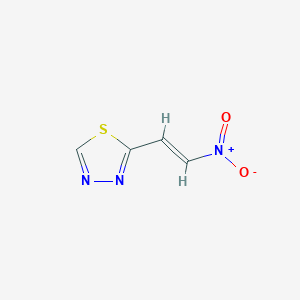
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
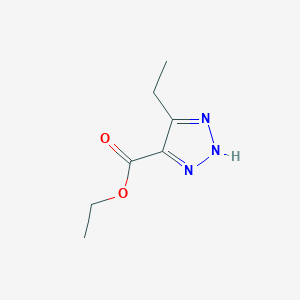
![2H-Benzo[F]isoindole-1-carbonitrile](/img/structure/B13106296.png)
